ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate
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Overview
Description
Ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate is a complex organic compound with a molecular formula of C18H20N6O4S and a molecular weight of 416.454 g/mol This compound is characterized by its intricate structure, which includes a pyrido[2,3-b]pyrazine core, a sulfamoylphenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions to form the carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-throughput reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
Ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate can be compared with other similar compounds, such as:
- Ethyl N-[3-methyl-7-[(4-sulfamoylphenyl)methylamino]-2,5,10-triazabicyclo[4.4.0]deca-1,3,5,7,9-pentaen-9-yl]carbamate
- Ethyl (3-methyl-8-((4-sulfamoylbenzyl)amino)pyrido[2,3-b]pyrazin-6-yl)carbamate
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Properties
CAS No. |
21271-88-5 |
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Molecular Formula |
C18H20N6O4S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate |
InChI |
InChI=1S/C18H20N6O4S/c1-3-28-18(25)24-15-8-14(16-17(23-15)22-11(2)9-21-16)20-10-12-4-6-13(7-5-12)29(19,26)27/h4-9H,3,10H2,1-2H3,(H2,19,26,27)(H2,20,22,23,24,25) |
InChI Key |
LQJJEBLLSUQEKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
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